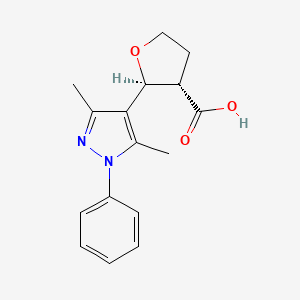

(2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid

Description

BenchChem offers high-quality (2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H18N2O3 |

|---|---|

Poids moléculaire |

286.33 g/mol |

Nom IUPAC |

(2S,3S)-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20)/t13-,15-/m0/s1 |

Clé InChI |

KKSDIAFMUQPDPN-ZFWWWQNUSA-N |

SMILES isomérique |

CC1=C(C(=NN1C2=CC=CC=C2)C)[C@@H]3[C@H](CCO3)C(=O)O |

SMILES canonique |

CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O |

Origine du produit |

United States |

Activité Biologique

The compound (2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 286.32 g/mol. Its structure features a tetrahydrofuran ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anti-inflammatory Effects : The pyrazole ring is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

- Antioxidant Activity : The presence of the dimethyl and phenyl groups contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or conditions like diabetes .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Action

A study conducted on animal models demonstrated that administration of (2S,3S)-2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxylic acid significantly reduced markers of inflammation. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting a mechanism involving the modulation of immune response pathways .

Case Study 2: Antioxidant Properties

In vitro assays using cell cultures exposed to oxidative stress showed that this compound effectively reduced cell death and lipid peroxidation. The antioxidant capacity was measured using DPPH and ABTS assays, revealing a strong correlation between concentration and protective effects against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.